3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and an isoxazole ring attached to a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole.
Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-difluorobenzoyl chloride with the isoxazole-furan intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The difluoro groups on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Isoxazolines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and the isoxazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(isoxazol-3-yl)methyl)benzamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions with biological targets.
Uniqueness
3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both the furan and isoxazole rings, which provide a combination of electronic and steric properties that can be fine-tuned for specific applications. The difluoro groups also enhance its stability and reactivity.
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIAZWBMQHDEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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